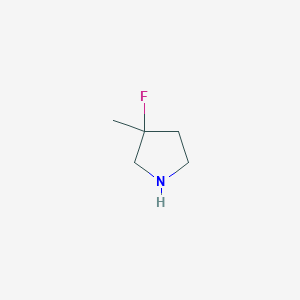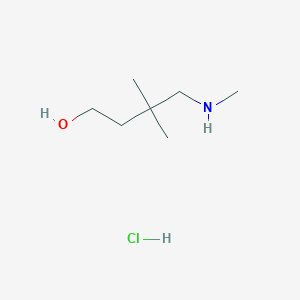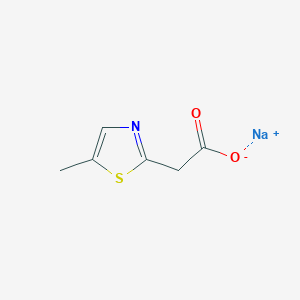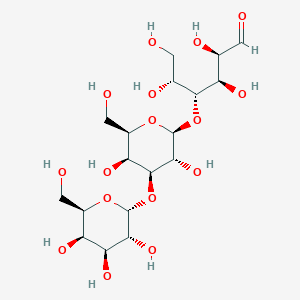
Isoglobotriaose
Descripción general
Descripción
Métodos De Preparación
Análisis De Reacciones Químicas
The alpha-gal epitope undergoes various chemical reactions, including glycosylation, which is catalyzed by the enzyme alpha1,3galactosyltransferase . Common reagents and conditions used in these reactions include glycosyl donors and acceptors, as well as specific enzymes that facilitate the transfer of sugar moieties . Major products formed from these reactions include glycolipids and glycoproteins that contain the alpha-gal epitope .
Aplicaciones Científicas De Investigación
The alpha-gal epitope has numerous scientific research applications, particularly in the fields of immunotherapy and vaccine development . Some of the suggested alpha-gal therapies include:
- Increasing the efficacy of enveloped-virus vaccines by synthesizing alpha-gal epitopes on vaccinating inactivated viruses .
- Conversion of autologous tumors into antitumor vaccines by expressing alpha-gal epitopes on tumor cell membranes .
- Accelerating the healing of external and internal injuries by using alpha-gal nanoparticles .
- Increasing anti-Gal-mediated protection against zoonotic viruses and protozoa by vaccination to elevate the production of the anti-Gal antibody .
Mecanismo De Acción
The mechanism of action of the alpha-gal epitope involves its recognition by the anti-Gal antibody, which binds specifically to the alpha-gal epitopes . This binding triggers several immune processes, including localized activation of the complement system, recruitment of antigen-presenting cells (APCs), and activation of recruited macrophages into pro-reparative macrophages . These immune processes can be harnessed for various therapeutic applications, such as enhancing vaccine efficacy and promoting tissue repair .
Comparación Con Compuestos Similares
The alpha-gal epitope is unique in its distribution and recognition by the anti-Gal antibody . Similar compounds include other carbohydrate antigens that are recognized by specific antibodies, such as blood group antigens and other glyco-epitopes . the alpha-gal epitope is distinct in its evolutionary history and clinical relevance, particularly in the context of xenotransplantation and immunotherapy .
Propiedades
IUPAC Name |
(2R,3R,4R,5R)-4-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O16/c19-1-5(23)9(25)15(6(24)2-20)33-18-14(30)16(11(27)8(4-22)32-18)34-17-13(29)12(28)10(26)7(3-21)31-17/h1,5-18,20-30H,2-4H2/t5-,6+,7+,8+,9+,10-,11-,12-,13+,14+,15+,16-,17+,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZUYHVLNLDKLB-KXWZGOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)O)O)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20881191 | |
| Record name | Isoglobotriaose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20881191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41744-59-6 | |
| Record name | O-α-D-Galactopyranosyl-(1→3)-O-β-D-galactopyranosyl-(1→4)-D-glucose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41744-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoglobotriaose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20881191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


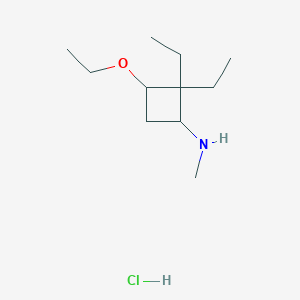


![methyl 2-[4-(2-chloroethyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B1447924.png)
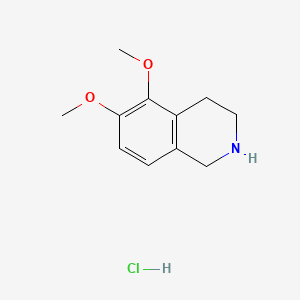

![Spiro[oxirane-2,8'-pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane]](/img/structure/B1447932.png)



![3-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}thiomorpholine hydrochloride](/img/structure/B1447938.png)
